rac-2',3'4'-Trimethyl Ketoprofen
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Overview
Description
rac-2’,3’4’-Trimethyl Ketoprofen is a derivative of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and antipyretic properties. This compound is characterized by the presence of three methyl groups attached to the benzene ring, which may influence its pharmacological properties and interactions.
Mechanism of Action
Target of Action
The primary target of rac-2’,3’4’-Trimethyl Ketoprofen is cylooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
rac-2’,3’4’-Trimethyl Ketoprofen exerts its effects by inhibiting the activity of COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the levels of prostaglandins that mediate pain, fever, and inflammation .
Biochemical Pathways
The action of rac-2’,3’4’-Trimethyl Ketoprofen primarily affects the arachidonic acid pathway . By inhibiting COX-2, the compound disrupts the conversion of arachidonic acid into prostaglandins. This disruption leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin levels result in the alleviation of symptoms such as pain, fever, and inflammation . This makes rac-2’,3’4’-Trimethyl Ketoprofen potentially useful in the treatment of conditions characterized by these symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2’,3’4’-Trimethyl Ketoprofen typically involves the introduction of methyl groups to the benzene ring of Ketoprofen. One common method includes Friedel-Crafts alkylation, where Ketoprofen is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation.
Industrial Production Methods
Industrial production of rac-2’,3’4’-Trimethyl Ketoprofen may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-2’,3’4’-Trimethyl Ketoprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the benzene ring, using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine with iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of rac-2’,3’4’-Trimethyl Ketoprofen.
Scientific Research Applications
rac-2’,3’4’-Trimethyl Ketoprofen has various applications in scientific research:
Chemistry: Used as a model compound to study the effects of methylation on the pharmacological properties of NSAIDs.
Biology: Investigated for its potential anti-inflammatory and analgesic effects in cellular and animal models.
Medicine: Explored for its therapeutic potential in treating conditions like arthritis and postoperative pain.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer half-life and used for chronic inflammatory conditions.
Uniqueness
rac-2’,3’4’-Trimethyl Ketoprofen is unique due to the presence of three methyl groups on the benzene ring, which may enhance its lipophilicity and alter its pharmacokinetics and pharmacodynamics compared to other NSAIDs. This structural modification can lead to differences in absorption, distribution, metabolism, and excretion, potentially offering distinct therapeutic advantages or challenges.
Properties
CAS No. |
1785760-29-3 |
---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.366 |
IUPAC Name |
2-[3-(2,3,4-trimethylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C19H20O3/c1-11-8-9-17(13(3)12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |
InChI Key |
CQBNHIWRSOGPEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(=O)C2=CC(=CC=C2)C(C)C(=O)O)C)C |
Origin of Product |
United States |
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